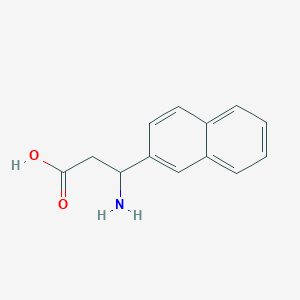

DL-3-Amino-3-(2-naphthyl)propionic acid

描述

DL-3-Amino-3-(2-naphthyl)propionic acid is an organic compound with the molecular formula C13H13NO2. It is a white crystalline solid known for its applications in organic synthesis, particularly in the creation of organic dyes, fluorescent compounds, and pharmaceutical intermediates . The compound is also referred to as 3-(2-naphthyl)-beta-alanine .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of DL-3-Amino-3-(2-naphthyl)propionic acid typically involves the reaction of 2-naphthylacetonitrile with ethyl chloroacetate in the presence of a base, followed by hydrolysis and decarboxylation. The reaction conditions often include:

Base: Sodium ethoxide or potassium carbonate

Solvent: Ethanol or methanol

Temperature: Reflux conditions

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Reactants: 2-naphthylacetonitrile and ethyl chloroacetate

Catalysts: Strong bases like sodium ethoxide

Purification: Recrystallization from suitable solvents such as ethanol or methanol

化学反应分析

Oxidation Reactions

The amino group in DL-NPA undergoes oxidation under acidic conditions. Common oxidizing agents include:

| Reagent | Conditions | Product |

|---|---|---|

| Potassium permanganate | Acidic (H₂SO₄), 60–80°C | 3-Nitroso-3-(2-naphthyl)propionic acid |

| Chromium trioxide | Dilute H₂SO₄, reflux | 3-Nitro-3-(2-naphthyl)propionic acid |

Oxidation primarily targets the β-amino group, forming nitroso or nitro derivatives depending on reaction severity .

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol:

| Reagent | Conditions | Product |

|---|---|---|

| Lithium aluminum hydride | Anhydrous THF, 0°C→RT | 3-Amino-3-(2-naphthyl)propanol |

| Sodium borohydride | Methanol, RT | Partial reduction observed |

Complete reduction requires strong hydride donors like LiAlH₄ .

Electrophilic Aromatic Substitution

The naphthyl ring undergoes halogenation and nitration:

| Reagent | Conditions | Position | Product |

|---|---|---|---|

| Bromine (Br₂) | FeBr₃ catalyst, 25°C | C-6 | 6-Bromo-DL-NPA |

| Nitric acid (HNO₃) | H₂SO₄, 50°C | C-1 | 1-Nitro-DL-NPA |

Substitution occurs preferentially at the electron-rich C-1 and C-6 positions of the naphthyl group .

Hydrolysis and Decarboxylation

Under alkaline conditions (pH >10), DL-NPA undergoes hydrolysis followed by decarboxylation:

This reaction is critical in prodrug activation pathways .

Enzymatic Reactions

Phenylalanine amino mutase (PAM) catalyzes the isomerization of DL-NPA to β-aryl-alanine derivatives via a proposed Friedel-Crafts mechanism . Key steps include:

-

Substrate binding : DL-NPA coordinates to the enzyme’s active site.

-

MIO cofactor interaction : The naphthyl group participates in electrophilic aromatic substitution.

-

Ammonia elimination : Forms a cinnamic acid intermediate.

-

Re-addition : Ammonia reattaches to C-3, yielding β-aryl-alanine .

Comparative Reactivity

DL-NPA’s reactivity differs from structurally similar compounds:

| Compound | Key Reactivity Difference |

|---|---|

| 3-Amino-3-(4-nitrophenyl)propionic acid | Nitro group deactivates ring, reducing EAS |

| 3-(1-Naphthyl)propionic acid | Lacks amino group, limiting redox reactions |

The 2-naphthyl group enhances electrophilic substitution rates compared to phenyl analogs .

Industrial-Scale Reactions

Large-scale syntheses employ:

科学研究应用

Applications in Chemistry

DL-3-Amino-3-(2-naphthyl)propionic acid serves as a crucial building block in organic synthesis. Its applications include:

- Synthesis of Organic Dyes : The compound is used to create vibrant dyes due to its naphthalene moiety, which enhances color properties.

- Fluorescent Compounds : It is instrumental in developing fluorescent materials used in various applications, including imaging and sensing technologies .

Biological Applications

In biological research, this compound has garnered attention for its potential roles:

- Biochemical Pathways : Studies have investigated its function in metabolic pathways, particularly in relation to neurotransmitter systems .

- Fluorescence Probes : Its fluorescent properties make it valuable for probing biological systems, aiding in the visualization of cellular processes.

Pharmaceutical Applications

The compound is explored for its potential as a pharmaceutical intermediate:

- Drug Development : Its unique structure allows for the synthesis of novel drugs that target specific receptors, potentially improving therapeutic efficacy while minimizing side effects .

- Peptide Synthesis : As a building block for peptides, it plays a vital role in creating biologically active compounds essential for therapeutic applications .

Industrial Applications

In industry, this compound finds utility in:

- Material Science : It can be incorporated into polymer systems to develop advanced materials with tailored properties for specific applications .

- Organic Synthesis : Its versatility makes it suitable for various synthetic routes in industrial chemistry .

Case Study 1: Peptide Synthesis

A study demonstrated the effectiveness of this compound as a building block in synthesizing neuroactive peptides. The incorporation of this amino acid derivative enhanced the pharmacological profile of the resulting peptides, indicating its potential in drug development targeting neurological disorders.

Case Study 2: Fluorescent Probes

Research highlighted the use of this compound in developing fluorescent probes for live-cell imaging. The compound's ability to emit fluorescence upon excitation allowed researchers to visualize cellular dynamics effectively.

作用机制

The mechanism of action of DL-3-Amino-3-(2-naphthyl)propionic acid involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved include:

Signal Transduction: Modulation of signaling pathways through receptor binding.

Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.

Antioxidant Activity: Scavenging of free radicals and reduction of oxidative stress.

相似化合物的比较

DL-3-Amino-3-(2-naphthyl)propionic acid can be compared with other similar compounds such as:

- 3-Amino-3-(2-nitrophenyl)propionic acid

- 3-Amino-3-(4-nitrophenyl)propionic acid

- 3-(1-Naphthyl)propionic acid

Uniqueness:

- Structural Features: The presence of the 2-naphthyl group distinguishes it from other amino acids.

- Reactivity: Its unique reactivity profile makes it suitable for specific synthetic applications.

- Applications: Its use in the synthesis of fluorescent compounds and pharmaceutical intermediates sets it apart from other similar compounds .

生物活性

DL-3-Amino-3-(2-naphthyl)propionic acid (DL-NPA) is an amino acid derivative that has garnered interest in various fields, including medicinal chemistry and biochemistry. This article provides a detailed overview of its biological activity, synthesis, and potential applications based on diverse research findings.

- Molecular Formula : C₁₃H₁₃NO₂

- Molecular Weight : 215.25 g/mol

- CAS Number : 129042-57-5

- Purity : Typically ≥98% .

DL-NPA is characterized by its naphthyl group, which influences its reactivity and biological properties. It is stable under acidic conditions but can hydrolyze in alkaline environments .

Synthesis

The synthesis of DL-NPA generally involves the reaction of 2-naphthylacetonitrile with ethyl chloroacetate, followed by hydrolysis and decarboxylation. The typical reaction conditions include:

- Base : Sodium ethoxide or potassium carbonate

- Solvent : Ethanol or methanol

- Temperature : Reflux conditions

This synthetic route is scalable for industrial production, where purification often involves recrystallization from suitable solvents like ethanol.

Mechanistic Insights

DL-NPA's biological activity has been investigated in various contexts, particularly its role in biochemical pathways and as a probe in fluorescence studies. Its structural features allow it to interact with biological systems in unique ways.

- Fluorescence Studies : DL-NPA has been explored as a fluorescent probe due to its naphthyl moiety, which enhances light absorption and emission properties. This characteristic makes it useful for studying cellular processes and protein interactions.

- Potential Antitumor Activity : Research indicates that derivatives of DL-NPA may exhibit antitumor properties, particularly through mechanisms involving the inhibition of specific enzymes associated with cancer progression .

- Protein Interaction Studies : DL-NPA has been used to study protein methyltransferases and demethylases, which are crucial in regulating gene expression and cellular function. Its derivatives have shown promise as inhibitors, suggesting potential therapeutic applications in cancer and other diseases .

Case Studies

Several studies have highlighted the biological implications of DL-NPA:

- A study examining the effects of naphthyl amino acids on cell viability demonstrated that certain derivatives could induce apoptosis in cancer cell lines, indicating their potential as anticancer agents .

- Another investigation focused on the antimicrobial activity of related compounds showed that modifications to the naphthyl group could enhance efficacy against drug-resistant bacterial strains, highlighting the importance of structural variations in biological activity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of DL-NPA, a comparison with similar compounds is useful:

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| 3-Amino-3-(2-nitrophenyl)propionic acid | Nitro group on phenyl ring | Antimicrobial properties |

| 3-Amino-3-(4-nitrophenyl)propionic acid | Nitro group on para position | Potential anticancer activity |

| 3-(1-Naphthyl)propionic acid | Naphthyl group | Fluorescent properties |

DL-NPA's unique naphthyl structure distinguishes it from these compounds, particularly in its reactivity and potential applications in fluorescence-based assays and as enzyme inhibitors.

属性

IUPAC Name |

3-amino-3-naphthalen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c14-12(8-13(15)16)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JASNXOXPNZWQRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441748 | |

| Record name | 3-Amino-3-(naphthalen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129042-57-5 | |

| Record name | 3-Amino-3-(naphthalen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。